(4-Chlorocyclohexyl)benzene
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Overview
Description
(4-Chlorocyclohexyl)benzene is an organic compound with the molecular formula C12H15Cl. It consists of a benzene ring substituted with a 4-chlorocyclohexyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorocyclohexyl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzene and 4-chlorocyclohexyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorocyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction can lead to the formation of cyclohexylbenzene.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of cyclohexylbenzene ketone or alcohol.
Reduction: Formation of cyclohexylbenzene.
Scientific Research Applications
(4-Chlorocyclohexyl)benzene is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the interaction of organic compounds with biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Chlorocyclohexyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Bromocyclohexylbenzene: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.
4-Methylcyclohexylbenzene: Contains a methyl group instead of chlorine, resulting in different physical and chemical properties
Uniqueness
(4-Chlorocyclohexyl)benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. This makes it valuable in specific research and industrial applications where such characteristics are desired .
Properties
Molecular Formula |
C12H15Cl |
---|---|
Molecular Weight |
194.70 g/mol |
IUPAC Name |
(4-chlorocyclohexyl)benzene |
InChI |
InChI=1S/C12H15Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
XWXBWCBHZSFRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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